Isobutyl isobutyrate can act as a solvent for certain organic reactions. Research on immobilized lipases, enzymes that accelerate reactions involving esters, has explored its use as a reaction medium for the synthesis of other esters [1]. Studies have shown that it can be an effective solvent, particularly when compared to more polar options [1].
[1] Response surface methodology approach for the synthesis of isobutyl isobutyrate:
Isobutyl isobutyrate is an organic compound with the chemical formula C₈H₁₆O₂. It is classified as an ester and is characterized by its colorless liquid form and pleasant fruity odor. This compound is moderately toxic when inhaled and is insoluble in water, which allows it to float on water surfaces. Isobutyl isobutyrate has a melting point of -80.7 °C and a boiling point of 148.6 °C, with a vapor pressure of 5.8 hPa at 25 °C .
Isobutyl isobutyrate's primary function in scientific research lies in its role as a flavoring agent. Its fruity odor makes it a desirable additive in various food and beverage products []. The specific mechanism of action for its flavor perception is not extensively documented in scientific research, but it is likely related to its interaction with olfactory receptors in the nose.
Additionally, it can be synthesized through the condensation of isobutyraldehyde, where two molecules of isobutyraldehyde react under the influence of a catalyst such as aluminum alkoxide . This reaction can be summarized as follows:
Isobutyl isobutyrate exhibits moderate biological activity. Studies indicate that it undergoes rapid metabolism in biological systems. In male rats, intravenous administration showed that it was metabolized to both isobutanol and isobutyric acid, with significant levels detected shortly after administration . The compound's acute toxicity suggests that it should be handled with care, particularly due to its effects when inhaled.
There are several methods for synthesizing isobutyl isobutyrate:
Isobutyl isobutyrate has diverse applications across various industries:
Studies have shown that the interaction of isobutyl isobutyrate with hydroxyl radicals leads to its photochemical removal from the atmosphere, indicating its reactivity under environmental conditions . Its biodegradability under aerobic conditions suggests that it does not persist in the environment and has limited bioaccumulation potential.
Several compounds share structural similarities with isobutyl isobutyrate, including:
| Compound | Chemical Formula | Boiling Point (°C) | Toxicity Level | Primary Use |
|---|---|---|---|---|
| Isobutyl Isobutyrate | C₈H₁₆O₂ | 148.6 | Moderate | Solvent, Flavoring Agent |
| Isopropyl Acetate | C₃H₈O₂ | 82.6 | Low | Solvent |
| Isobutyl Acetate | C₄H₈O₂ | 126.1 | Moderate | Paints, Coatings |
| Butyl Acetate | C₄H₈O₂ | 126.2 | Moderate | Solvent |
Isobutyl isobutyrate's unique properties include its specific fruity aroma and suitability for moisture-sensitive coatings, distinguishing it from other similar compounds that may have different sensory characteristics or reactivity profiles.
The phase-transition parameters of isobutyl isobutyrate demonstrate characteristic behavior of branched ester compounds. The melting point of isobutyl isobutyrate has been consistently reported as -81.0°C across multiple sources [1] [2] [3], indicating the compound exists as a liquid under standard ambient conditions. This relatively low melting point is attributed to the branched molecular structure which reduces intermolecular packing efficiency compared to linear analogs.
The normal boiling point ranges from 145°C to 152°C, with most reliable sources converging on approximately 148°C at standard atmospheric pressure [1] [2] [3] [4]. The variation in reported values likely reflects differences in measurement conditions and purity of samples used in different studies. The boiling point of 148°C positions isobutyl isobutyrate as a moderate-boiling solvent, making it suitable for applications requiring controlled evaporation rates.
Table 1: Phase-Transition Parameters of Isobutyl Isobutyrate
| Parameter | Value | Temperature/Pressure | Reference |
|---|---|---|---|
| Melting Point | -81.0°C | Standard pressure | [1] [2] [3] |
| Boiling Point | 148.0°C | 1 atm | [1] [2] [3] |
| Vapor Pressure | 3.0 mmHg | 20°C | [1] |
| Vapor Pressure | 1.0 mmHg | 39.9°C | [3] |
| Critical Temperature | 602.0 K | - | [5] |
| Critical Pressure | 2460 kPa | - | [5] |
The vapor pressure characteristics reveal temperature-dependent behavior typical of organic esters. At 20°C, the vapor pressure is reported as 3.0 mmHg [1], while other sources report varying values depending on measurement conditions. This relatively low vapor pressure contributes to the compound's utility as a retarder solvent, providing controlled evaporation rates in coating applications [4] [6].
The solubility behavior of isobutyl isobutyrate reflects its organic ester nature and branched structure. In aqueous systems, the compound exhibits limited solubility, with reported values of 0.402 g/L at 20°C and pH 6 [6]. This low water solubility is consistent with the compound's high octanol-water partition coefficient, which ranges from 2.68 to 3.17 [1] [6] [7], indicating strong lipophilic character.
Table 2: Solubility Profile of Isobutyl Isobutyrate
| Solvent System | Solubility | Conditions | Reference |
|---|---|---|---|
| Water | 0.402 g/L | 20°C, pH 6 | [6] |
| Water | 1 g/L | 20°C | [3] |
| Ethanol | Miscible | Room temperature | [3] [8] [9] |
| Diethyl ether | Miscible | Room temperature | [3] [8] [9] |
| Organic solvents | Generally miscible | Room temperature | [10] [11] |
The compound demonstrates excellent miscibility with organic solvents, including ethanol, diethyl ether, and most other organic media [3] [8] [9]. This broad organic solvent compatibility makes isobutyl isobutyrate valuable as a co-solvent and extraction medium in various industrial processes. The miscibility with alcohols and ethers is particularly important for its application in lacquer formulations and coating systems [11] [12].
The limited aqueous solubility combined with high organic solvent miscibility creates favorable conditions for liquid-liquid extraction processes and makes the compound suitable for moisture-sensitive applications such as two-component polyurethane systems [11].
The thermodynamic stability of isobutyl isobutyrate has been extensively characterized through calorimetric measurements. The standard enthalpy of formation for the gaseous state is -542.90 ± 1.70 kJ/mol, while the liquid phase value is -587.40 ± 1.60 kJ/mol [5]. The difference between these values corresponds to the enthalpy of vaporization, indicating the energy required for phase transition.
Table 3: Thermodynamic Properties of Isobutyl Isobutyrate
| Property | Value | Phase | Reference |
|---|---|---|---|
| ΔfH° | -542.90 ± 1.70 kJ/mol | Gas | [5] |
| ΔfH° | -587.40 ± 1.60 kJ/mol | Liquid | [5] |
| ΔcH° | -4847.40 ± 1.60 kJ/mol | Liquid | [5] |
| ΔvapH° | 44.50 ± 0.10 kJ/mol | - | [5] |
| ΔfusH° | 12.22 kJ/mol | - | [5] |
The enthalpy of combustion for liquid isobutyl isobutyrate is -4847.40 ± 1.60 kJ/mol [5], representing the complete oxidation to carbon dioxide and water. This high negative value indicates substantial energy release upon combustion, consistent with the compound's classification as a flammable liquid. The precise measurement uncertainty of ±1.60 kJ/mol demonstrates the reliability of modern calorimetric techniques.
The enthalpy of vaporization (44.50 ± 0.10 kJ/mol) [13] [5] provides insight into intermolecular forces within the liquid phase. This moderate value suggests weak to moderate intermolecular interactions, primarily through van der Waals forces and dipole-dipole interactions characteristic of ester compounds.
The calculated Gibbs free energy of formation (-222.32 kJ/mol) [5] indicates thermodynamic stability under standard conditions, suggesting that isobutyl isobutyrate formation from constituent elements is thermodynamically favorable.
The surface and colloidal properties of isobutyl isobutyrate are critical for its performance in coating and solvent applications. The density at 25°C ranges from 0.852 to 0.855 g/mL [1] [3] [6], making it less dense than water but typical for organic esters. The slight variation in reported values reflects temperature effects and measurement precision differences.
Table 4: Surface and Colloidal Properties of Isobutyl Isobutyrate
| Property | Value | Temperature | Reference |
|---|---|---|---|
| Density | 0.852-0.855 g/mL | 25°C | [1] [3] [6] |
| Dynamic Viscosity | 0.85-0.90 mPa·s | 25°C | [1] [6] |
| Kinematic Viscosity | 1.030 mm²/s | 25°C | [1] |
| Surface Tension | 66.8 mN/m | 20°C | [6] |
| Refractive Index | 1.398 | 20°C | [3] [14] [9] |
The dynamic viscosity at 25°C is approximately 0.85-0.90 mPa·s [1] [6], indicating low resistance to flow. This low viscosity contributes to the compound's effectiveness as a solvent and its ability to provide good flow and leveling characteristics in coating applications. The kinematic viscosity of 1.030 mm²/s at 25°C [1] further confirms the fluid nature of the compound.
Surface tension measurements reveal a value of 66.8 mN/m at 20°C [6], which is relatively high for an organic solvent but lower than water. This intermediate surface tension value contributes to the compound's wetting properties and makes it valuable for improving substrate wetting in high-surface-tension coating formulations [12] [15].
The refractive index of 1.398 at 20°C [3] [14] [9] is consistent with organic ester compounds and provides a means for quality control and purity assessment. The relative vapor density of approximately 5.0 (air = 1) [1] [15] indicates that isobutyl isobutyrate vapor is significantly denser than air, which has implications for ventilation and safety considerations in industrial applications.
Flammable